2-Chloroethyl 4-fluorophenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloroethyl 4-fluorophenyl sulfone” is a chemical compound with the molecular formula C8H8ClFO2S1. It has a molecular weight of 222.67 g/mol12. The IUPAC name for this compound is 1-[(2-chloroethyl)sulfonyl]-4-fluorobenzene12.
Synthesis Analysis
While specific synthesis methods for “2-Chloroethyl 4-fluorophenyl sulfone” are not readily available, sulfone derivatives containing 1,3,4-oxadiazole moieties have been synthesized and studied for their antibacterial activities3. Traditional methods used for the synthesis of vinyl sulfones include olefin metathesis, conjugate reduction, asymmetric dihydroxylation (AD), and the use of vinyl sulfones to arrive at highly functionalized targets3.
Molecular Structure Analysis
The InChI code for “2-Chloroethyl 4-fluorophenyl sulfone” is 1S/C8H8ClFO2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H212. The compound’s structure includes a sulfonyl group attached to a 4-fluorobenzene ring and a 2-chloroethyl group12.
Chemical Reactions Analysis
Specific chemical reactions involving “2-Chloroethyl 4-fluorophenyl sulfone” are not readily available. However, vinyl sulfones, a related group of compounds, are known for their synthetic utility in organic chemistry, participating in 1,4-addition reactions and cycloaddition reactions3.Physical And Chemical Properties Analysis
“2-Chloroethyl 4-fluorophenyl sulfone” is a solid-crystal compound2. It has a boiling point of 67-70°C2. The compound has a topological polar surface area of 42.5 Ų1.
Scientific Research Applications
Proteomics Research
- Field : Proteomics
- Application : “2-Chloroethyl 4-fluorophenyl sulfone” is used in proteomics research applications .
- Method of Application : The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes : The specific results or outcomes of its use in proteomics research are not provided in the source .
Polymer Science
- Field : Polymer Science
- Application : “2-Chloroethyl 4-fluorophenyl sulfone” is used in the synthesis of polymers containing a sulfonic group . It’s also used in the preparation of poly (ether sulfone)s with clustered sulfonic acid groups for fuel .
- Method of Application : The specific methods of application in polymer science are not provided in the sources .
- Results or Outcomes : The specific results or outcomes of its use in polymer science are not provided in the sources .
Safety And Hazards
“2-Chloroethyl 4-fluorophenyl sulfone” is classified as a dangerous compound. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)56. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area56.
Future Directions
While specific future directions for “2-Chloroethyl 4-fluorophenyl sulfone” are not readily available, sulfone derivatives are being studied for their potential applications in medicinal chemistry34. Further research could explore the potential of “2-Chloroethyl 4-fluorophenyl sulfone” in similar applications.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
1-(2-chloroethylsulfonyl)-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJIERKKDNYFCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371409 |
Source
|
Record name | 1-(2-Chloroethanesulfonyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl 4-fluorophenyl sulfone | |
CAS RN |
33330-46-0 |
Source
|
Record name | 1-(2-Chloroethanesulfonyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.